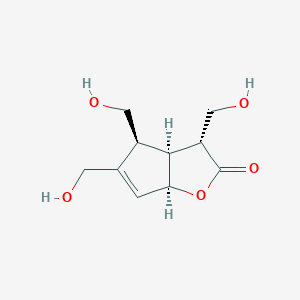

Borreriagenin

描述

Borreriagenin is a naturally occurring iridoid compound isolated from the herbs of Borreria verticillata. It has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is known for its diverse biological activities, including antioxidant and antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions: Borreriagenin can be synthesized through various chemical reactions involving the precursor compounds found in Borreria verticillata. The synthesis typically involves the extraction of the plant material followed by purification processes such as column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Borreria verticillata. The plant material is subjected to solvent extraction using solvents like chloroform, ethanol, and dimethyl sulfoxide. The extract is then purified using techniques like high-performance liquid chromatography to obtain this compound in high purity .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Medicinal Applications

Borreriagenin has been noted for its potential therapeutic effects. Research indicates that it exhibits various biological activities, including:

- Antimicrobial Activity : this compound has shown effectiveness against several bacterial strains. For instance, it was isolated from Morinda citrifolia (Noni) and tested for antioxidant activity alongside other compounds. The antioxidant properties were evaluated using DPPH and ONOO(-) bioassays, demonstrating significant potential in combating oxidative stress .

- Anti-inflammatory Effects : In studies involving crude extracts from Borreria species, this compound was part of a mixture that displayed anti-inflammatory properties. Compounds from these plants have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

- Antitumor Properties : Some studies suggest that this compound may have antitumor effects. It was included in a broader analysis of compounds that showed activity against cancer cell lines, indicating its potential as a chemotherapeutic agent .

Phytochemical Investigations

This compound is often studied in conjunction with other phytochemicals. Its isolation from plant extracts has led to the identification of various related compounds that contribute to its biological activity. For example:

- Isolation from Morinda citrifolia : this compound was identified alongside other iridoid glycosides during the extraction process from Noni fruits, highlighting its significance in traditional medicine and modern pharmacology .

- Spectroscopic Studies : Advanced techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy have been employed to elucidate the structure of this compound and its derivatives. These studies are crucial for understanding the compound's interactions at a molecular level .

Agricultural Applications

The bioactive properties of this compound extend into agriculture, particularly in pest management:

- Larvicidal Activity : Extracts containing this compound have demonstrated larvicidal effects against various insect pests, suggesting its potential use as a natural pesticide. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being replaced with botanical alternatives .

Data Summary Table

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant properties of various compounds isolated from Morinda citrifolia, this compound was tested alongside other known antioxidants using DPPH assays. The results indicated that while it exhibited some antioxidant activity, it was less potent than other compounds like americanin A .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on extracts from Borreria species demonstrated that compounds including this compound could inhibit TNF-α production and reduce IL-1β levels in inflammatory models. This suggests its potential role in treating inflammatory diseases .

作用机制

Borreriagenin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antinociceptive Activity: this compound interacts with cyclooxygenase-2 and N-methyl-D-aspartate receptors, leading to reduced pain perception.

相似化合物的比较

Deacetylasperuloside: Another iridoid compound with similar antioxidant and anti-inflammatory properties.

Hydroxyecdysone: Known for its role in insect molting and potential therapeutic applications.

Alpha-Cyperone: A sesquiterpene with antimicrobial and anti-inflammatory activities.

Uniqueness of Borreriagenin: this compound stands out due to its unique combination of antioxidant, antimicrobial, and anti-inflammatory properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

生物活性

Borreriagenin is an iridoid glycoside derived from plants in the Rubiaceae family, particularly from the genus Borreria. This compound has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Phytochemical Profile

This compound (chemical structure not shown) is known for its presence in various plant extracts. It is often isolated alongside other compounds such as scopoletin, gallic acid, and oleanolic acid. The extraction methods typically involve solvents like ethanol (EtOH), ethyl acetate (EtOAc), and n-butanol (n-BuOH), which yield extracts with significant biological activities.

1. Antibacterial Activity

This compound has been tested for its antibacterial properties against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32-128 | 64-256 |

| Pseudomonas aeruginosa | 32-128 | 64-256 |

| Escherichia coli | 32-128 | 64-256 |

| Klebsiella pneumoniae | 32-128 | 64-256 |

Research indicates that this compound exhibits significant antibacterial activity, comparable to established antibiotics like ciprofloxacin .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. Specifically, it has shown potential in reducing TNF-α and IL-1β production, which are critical mediators in inflammatory responses .

Case Studies

Several studies have highlighted the therapeutic potential of this compound in traditional medicine:

- Case Study 1 : A study involving Psychotria succulenta extracts, which contain this compound, demonstrated significant antibacterial effects against common pathogens responsible for infectious diseases. The study supports the traditional use of this plant in treating infections .

- Case Study 2 : In a murine model of inflammation, this compound was administered to assess its effects on induced paw edema. Results indicated a marked reduction in swelling compared to controls, suggesting its potential as an anti-inflammatory agent .

属性

IUPAC Name |

(3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2/t6-,7+,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZVDVFZGJOOS-XGEHTFHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C2C1OC(=O)C2CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@@H]2[C@H]1OC(=O)[C@H]2CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。